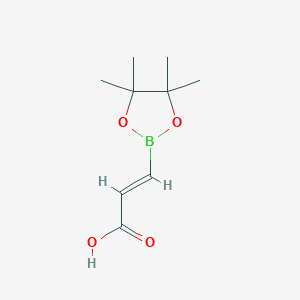

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BO4/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H,1-4H3,(H,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKAZYSWDPJQJL-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446810 | |

| Record name | (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144206-16-6 | |

| Record name | (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of alkenes or alkynes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts and aryl halides in the presence of a base like potassium phosphate.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a dioxaborolane moiety which enhances its reactivity and solubility. Its molecular formula is , with a molecular weight of 226.08 g/mol. The structure includes an acrylic acid component that contributes to its functionality in polymerization reactions and as a building block for more complex molecules.

Organic Synthesis

1.1. Boron Chemistry

The dioxaborolane group allows for the formation of boron-containing intermediates that are crucial in organic synthesis. These intermediates can participate in various reactions such as:

- Cross-coupling reactions: The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

- Functionalization of alkenes: The presence of the acrylic acid structure enables selective functionalization under mild conditions, making it a versatile reagent for synthesizing derivatives with specific functional groups.

1.2. Polymer Chemistry

The acrylate functionality allows (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid to be used as a monomer in the production of polymers. Its applications include:

- Acrylic polymers: These polymers are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and resistance to environmental factors.

- Hydrogels: The compound can be incorporated into hydrogel formulations for applications in drug delivery systems and tissue engineering due to its biocompatibility and tunable properties .

Materials Science

2.1. Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials:

- Nanocomposites: When combined with nanoparticles or other fillers, this compound can enhance the mechanical strength and thermal stability of materials.

- Smart materials: Its responsiveness to environmental stimuli (e.g., pH or temperature) allows it to be used in creating smart materials that change properties based on external conditions .

Medicinal Chemistry

3.1. Drug Development

The boron-containing structure has implications in medicinal chemistry:

- Anticancer agents: Compounds containing boron have been studied for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.

- Targeted therapies: The compound can be modified to create targeted therapies that deliver drugs directly to cancer cells while minimizing side effects on healthy tissues .

3.2. Diagnostic Applications

Boron compounds have also been investigated for use in diagnostic imaging techniques such as PET scans due to their favorable nuclear properties.

Case Studies

Mechanism of Action

The mechanism of action of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid with structurally related boronic esters and derivatives:

Key Observations:

Functional Group Impact :

- The acrylic acid group in the target compound enables direct participation in amide bond formation (e.g., with amines in prodrug synthesis) , whereas ester derivatives (e.g., ethyl ester) prioritize stability and solubility in organic media .

- Stereochemistry (E vs. Z) significantly affects reactivity. For example, the E -isomer is more prevalent in cross-couplings due to favorable orbital alignment, while the Z -isomer may require isomerization steps .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in CAS 1009307-13-4) enhance electrophilicity, accelerating Suzuki-Miyaura couplings . Aromatic substituents (e.g., benzoic acid derivatives) improve crystallinity and thermal stability, making them suitable for materials science .

Biological Applications: The target compound’s carboxylic acid group facilitates conjugation to hydroxylamine derivatives in prodrugs for tumor-targeted therapies . Propanoic acid analogs (e.g., CAS 1191063-90-7) serve as stable intermediates in peptide modifications due to their reduced reactivity .

Biological Activity

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid is a compound of interest due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : CHBO

- Molecular Weight : 226.08 g/mol

- CAS Number : 1009307-13-4

- InChI Key : ZXDDITJXZPTHFE-BQYQJAHWSA-N

The compound's biological activity is largely attributed to its boron-containing moiety, which can form complexes with various biomolecules. This interaction may influence several biochemical pathways, including those involved in cell signaling and metabolic processes.

Biological Activity Overview

-

Antimicrobial Activity

- Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, derivatives have demonstrated activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

-

Anticancer Potential

- The compound has been studied for its potential anticancer effects. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC values for various cancer types are still under investigation but show promise in preliminary studies.

-

Neuroprotective Effects

- Research indicates that the compound may possess neuroprotective qualities. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of boron-containing compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth in resistant strains with an observed MIC of 2 μg/mL against MRSA.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound inhibited the growth of breast cancer cells in vitro with an IC value of 15 μM. Further studies are required to elucidate the underlying mechanisms.

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid?

The compound is typically synthesized via condensation reactions involving boronate esters. For example, DCC-induced coupling of acrylic acid derivatives with hydroxylamine intermediates functionalized with the dioxaborolane group is a validated approach . Alternative routes involve Suzuki-Miyaura cross-coupling, where the boronate ester acts as a key intermediate. Reaction optimization often requires inert conditions, palladium catalysts (e.g., Pd(PPh₃)₄), and anhydrous solvents like 1,4-dioxane .

Key Characterization Data :

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ 6.3–6.8 (d, J=16 Hz, CH=CH), δ 1.2–1.3 (s, 12H, C(CH₃)₂) |

| MS (ESI) | [M+H]⁺ m/z: 199.03 (calculated: 198.02) |

| IR | B-O stretch ~1350 cm⁻¹, C=O stretch ~1700 cm⁻¹ |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Multimodal analysis is critical:

- NMR Spectroscopy : Confirm the (E)-configuration via coupling constants (J=16 Hz for trans CH=CH protons) and the presence of dioxaborolane methyl groups (δ 1.2–1.3) .

- Mass Spectrometry : HRMS validates molecular weight within 1 ppm error .

- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Q. What are the primary applications of this compound in fundamental organic chemistry?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming C-C bonds with aryl/vinyl halides. This is pivotal in synthesizing conjugated polymers or functionalized aromatics .

Advanced Research Questions

Q. How can conflicting NMR data for dioxaborolane-containing derivatives be resolved?

Discrepancies in ¹³C NMR shifts (e.g., dioxaborolane carbons) may arise from dynamic equilibria in solution. Use low-temperature NMR (-20°C) or crystallography (via SHELX refinement) to stabilize conformers . For crystallographic validation, SHELXL is recommended for small-molecule refinement, leveraging high-resolution data to resolve ambiguities .

Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings using this compound?

- Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ improves turnover in polar aprotic solvents .

- Solvent Systems : 1,4-Dioxane/water mixtures (4:1 v/v) enhance solubility of boronate esters .

- Base Optimization : K₂CO₃ or CsF minimizes protodeboronation side reactions .

- Example Yield Table :

| Substrate | Catalyst | Yield |

|---|---|---|

| Aryl iodide | Pd(PPh₃)₄ | 76% |

| Vinyl triflate | PdCl₂(dppf) | 58% |

Q. How is this compound utilized in prodrug design for targeted therapies?

The acrylic acid group allows conjugation to hydroxylamine derivatives, forming hydrolytically stable prodrugs. For instance, coupling with sulfonamide-bearing hydroxylamines generates tumor-targeting agents activated by acidic pH or esterases in cancer cells . Structural analogs have shown promise in boron neutron capture therapy (BNCT) due to boron’s neutron absorption properties .

Q. What experimental approaches address low yields in derivatization reactions (e.g., esterification)?

- Protecting Groups : Temporarily mask the carboxylic acid with tert-butyl esters to prevent side reactions during boronate functionalization .

- Coupling Agents : Use EDCI/HOBt or DCC/DMAP systems to enhance acyl transfer efficiency .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., carbodiimide activation) .

Q. How does steric hindrance from the dioxaborolane group influence reactivity?

The tetramethyl substituents create steric bulk, slowing transmetalation in cross-couplings. Mitigation strategies include:

- Microwave-Assisted Heating : Accelerates reaction kinetics (e.g., 80°C, 30 min) .

- Bulky Ligands : Use XPhos or SPhos ligands to stabilize Pd intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.